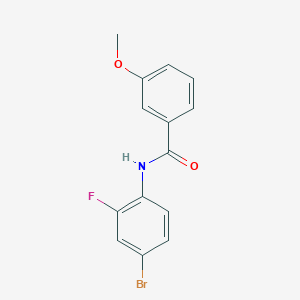
N-(5-chloro-2-methoxyphenyl)-N-(3-cyano-4,6-dimethyl-2-pyridinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-N-(3-cyano-4,6-dimethyl-2-pyridinyl)acetamide, commonly known as CDM-1, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
作用机制
CDM-1 acts as a microtubule destabilizing agent, disrupting the formation and function of microtubules in cells. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, CDM-1 has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
CDM-1 has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. It also reduces inflammation by inhibiting the activity of the NF-κB pathway. In animal models, CDM-1 has been shown to have low toxicity and good pharmacokinetic properties.
实验室实验的优点和局限性
One advantage of CDM-1 is its ability to inhibit the growth of multiple cancer cell lines, making it a promising candidate for further cancer research. However, one limitation is that CDM-1 is not selective for cancer cells, and can also affect normal cells. This may limit its potential as a therapeutic agent.
未来方向
For CDM-1 research include investigating its potential as a combination therapy with other cancer drugs, as well as its potential as an anti-inflammatory agent for treating inflammatory diseases. Additionally, further studies are needed to determine the optimal dosage and administration of CDM-1 for maximum efficacy and minimal toxicity.
Conclusion
In conclusion, CDM-1 is a novel compound with potential applications in cancer research and inflammation treatment. Its mechanism of action involves microtubule destabilization and inhibition of the NF-κB pathway. Despite its potential, further research is needed to determine its optimal use and potential limitations.
合成方法
The synthesis of CDM-1 involves the reaction of 5-chloro-2-methoxyaniline with 3-cyano-4,6-dimethyl-2-chloropyridine in the presence of sodium hydride and acetic acid. The resulting intermediate is then reacted with acetic anhydride to obtain CDM-1 in high yield and purity.
科学研究应用
CDM-1 has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. CDM-1 has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-N-(3-cyano-4,6-dimethylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-10-7-11(2)20-17(14(10)9-19)21(12(3)22)15-8-13(18)5-6-16(15)23-4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEURBNXMQKAFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N(C2=C(C=CC(=C2)Cl)OC)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1H-1,2,3-benzotriazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5867725.png)

![N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5867750.png)

![2-[(5-methyl-3-isoxazolyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5867757.png)
![methyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5867761.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5867765.png)

![N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5867779.png)


![5-{[(4-methylphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5867803.png)
